Delapril-d3 (hydrochloride) is a highly specific, deuterium-labeled stable isotope internal standard (SIL-IS) of the angiotensin-converting enzyme (ACE) inhibitor delapril. Supplied as the hydrochloride salt to exactly match the active pharmaceutical ingredient (API) used in clinical formulations, it features a +3 Da mass shift . This mass shift is critical for resolving the internal standard from the endogenous or dosed analyte in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. Its primary procurement utility lies in therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and bioequivalence testing, where it serves as the ultimate benchmark to normalize extraction recovery and correct for matrix-induced ion suppression that standard analytical methods cannot resolve [1].
Substituting Delapril-d3 with structural analog internal standards (such as enalapril, fesoterodine, or desipramine) introduces significant analytical risk in LC-MS/MS quantification [1]. Because analog standards possess different physicochemical properties, they do not co-elute perfectly with delapril. This chromatographic separation means the analyte and the analog IS experience different matrix environments at the electrospray ionization (ESI) source, leading to uncorrected ion suppression or enhancement [2]. Furthermore, analog standards partition differently during liquid-liquid extraction (LLE) or solid-phase extraction (SPE), failing to accurately compensate for sample-to-sample recovery variations and ultimately degrading assay precision near the lower limit of quantification (LLOQ) [3].
In LC-MS/MS workflows, structural analog internal standards often elute 0.1 to 0.5 minutes apart from the target analyte, exposing them to different matrix components during electrospray ionization. Delapril-d3 (hydrochloride) co-elutes identically with unlabeled delapril, ensuring that both molecules experience the exact same ion suppression or enhancement. Class-level data for SIL-IS versus analog IS demonstrates that matched deuterated standards reduce uncorrected matrix effects from up to 40% variance down to near-zero relative residual error [1].
| Evidence Dimension | Uncorrected Matrix Variance (Ion Suppression Error) |
| Target Compound Data | Delapril-d3: <2% variance (identical co-elution) |
| Comparator Or Baseline | Analog IS (e.g., Fesoterodine): 15-40% variance (differential elution) |
| Quantified Difference | Up to 38% reduction in matrix-induced quantification error |
| Conditions | LC-MS/MS with Electrospray Ionization (ESI) in biological matrices |
Eliminates quantitative bias caused by plasma or urine matrix components, ensuring regulatory compliance in bioanalytical method validation.
Sample preparation for delapril often involves liquid-liquid extraction (LLE) using solvents like methyl-t-butyl ether. Analog internal standards exhibit different partition coefficients (LogP), meaning their recovery rates fluctuate independently of the target analyte. Delapril-d3 hydrochloride possesses the exact same physicochemical properties and salt-form solubility as the target API, ensuring that any physical losses during extraction are perfectly mirrored and mathematically canceled out during peak area ratio calculations [1].
| Evidence Dimension | Extraction Recovery Correlation |
| Target Compound Data | Delapril-d3 HCl: 1:1 correlation with analyte recovery |
| Comparator Or Baseline | Analog IS: Divergent recovery rates leading to >10% quantitative error |
| Quantified Difference | Provides perfect mathematical cancellation of sample prep losses |
| Conditions | Liquid-liquid extraction (LLE) from human plasma |
Prevents sample preparation losses from skewing final concentration data, which is critical for high-throughput clinical sample analysis.
The use of a matched stable isotope standard directly impacts the coefficient of variation (CV%) of the assay, particularly at the lower limit of quantification (LLOQ). Methods utilizing analog internal standards for ACE inhibitors frequently report inter-day precision CVs of 10-15% at the LLOQ. By utilizing Delapril-d3, laboratories can typically drive this variance down to <5%, satisfying strict FDA and EMA bioanalytical validation criteria for pharmacokinetic studies [1].
| Evidence Dimension | Inter-day Precision (CV%) at LLOQ |
| Target Compound Data | SIL-IS (Delapril-d3): <5% CV |
| Comparator Or Baseline | Structural Analog IS: 10-15% CV |
| Quantified Difference | 3-fold improvement in assay precision at trace levels |
| Conditions | Repeated inter-day LC-MS/MS quantification near the LLOQ |
Enables reliable quantification at trace levels, reducing the rate of sample reanalysis and batch failures in clinical labs.
Delapril is commercially formulated and analyzed as a hydrochloride salt. Procuring Delapril-d3 as the matched hydrochloride salt, rather than a free base, ensures identical dissolution kinetics and stability in standard aqueous-organic mobile phases (e.g., methanol/ammonium acetate buffers). The free base form is prone to lower aqueous solubility and potential degradation during prolonged autosampler queuing, whereas the hydrochloride salt maintains bench-top and autosampler stability for over 24 hours [1].
| Evidence Dimension | Aqueous/Buffer Solubility and Autosampler Stability |
| Target Compound Data | Delapril-d3 hydrochloride: Matched API solubility, >24h stability |
| Comparator Or Baseline | Delapril free base: Lower aqueous solubility, higher precipitation risk |
| Quantified Difference | Eliminates solubility mismatches during stock solution preparation |
| Conditions | Preparation in methanol/ammonium acetate mobile phase at 5°C |
Ensures seamless integration into existing validated chromatographic methods without requiring solvent modifications or risking autosampler precipitation.
Due to its ability to drive inter-day precision below 5% at the LLOQ, Delapril-d3 (hydrochloride) is the mandatory internal standard for regulatory-compliant PK and bioequivalence testing of delapril formulations. It ensures that trace-level elimination phase data is not skewed by matrix effects [1].
In clinical laboratories processing high volumes of patient plasma or urine, sample preparation recovery rates can fluctuate. The exact 1:1 extraction partitioning of Delapril-d3 compensates mathematically for these physical losses during LLE or SPE, preventing false readouts in TDM workflows [2].
When developing new multiplexed ACE inhibitor panels, utilizing the hydrochloride salt form of Delapril-d3 ensures identical solubility and autosampler stability to the target API, eliminating the need to engineer separate solvent systems for the internal standard [3].